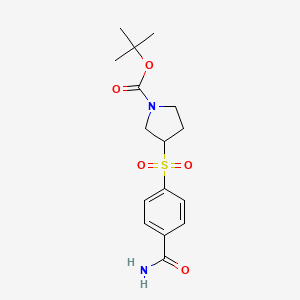
3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester, also known as CBP-1, is a chemical compound that has gained significant attention in the field of scientific research. CBP-1 is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in regulating blood glucose levels. In recent years, CBP-1 has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus (T2DM).
Mécanisme D'action
DPP-4 is an enzyme that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester increases the levels of GLP-1 and other incretin hormones, leading to increased insulin secretion and decreased glucagon secretion. 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester has also been shown to have anti-inflammatory and anti-apoptotic effects, which may contribute to its therapeutic effects in T2DM.
Biochemical and Physiological Effects
3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester has been shown to improve glycemic control in animal models of T2DM. In addition to its effects on insulin and glucagon secretion, 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester has been found to improve glucose tolerance, reduce fasting blood glucose levels, and decrease HbA1c levels. 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester has also been shown to have beneficial effects on lipid metabolism, reducing levels of triglycerides and LDL cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester has several advantages for use in lab experiments. It is a potent and selective inhibitor of DPP-4, with a low IC50 value, making it a useful tool for studying the role of DPP-4 in various physiological processes. 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester is also relatively stable and can be stored for extended periods of time. However, 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester has some limitations for use in lab experiments. It is a synthetic compound that may have off-target effects, and its efficacy and safety in humans have not been fully established.
Orientations Futures
Several future directions for the study of 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester can be identified. First, further preclinical studies are needed to establish the efficacy and safety of 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester in animal models of T2DM. Second, clinical trials are needed to evaluate the efficacy and safety of 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester in humans with T2DM. Third, the potential off-target effects of 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester should be further investigated. Fourth, the role of 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester in other physiological processes, such as inflammation and apoptosis, should be explored. Finally, the development of more potent and selective DPP-4 inhibitors, based on the structure of 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester, may lead to the discovery of new therapies for T2DM.
Méthodes De Synthèse
The synthesis of 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester involves a multi-step process that begins with the reaction of 4-nitrophenylsulfonyl chloride with pyrrolidine-1-carboxylic acid tert-butyl ester. The resulting intermediate is then reacted with ammonia to form the corresponding amide. The amide is then treated with thionyl chloride to form the corresponding acid chloride, which is finally reacted with urea to form 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester.
Applications De Recherche Scientifique
3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester has been extensively studied for its potential use in the treatment of T2DM. DPP-4 inhibitors have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester has been found to be a potent and selective inhibitor of DPP-4, with an IC50 value of 1.0 nM. Several preclinical studies have demonstrated the efficacy of 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester in improving glycemic control in animal models of T2DM.
Propriétés
IUPAC Name |
tert-butyl 3-(4-carbamoylphenyl)sulfonylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-16(2,3)23-15(20)18-9-8-13(10-18)24(21,22)12-6-4-11(5-7-12)14(17)19/h4-7,13H,8-10H2,1-3H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDPWTZGVQLIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698806 | |
| Record name | tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
887587-88-4 | |
| Record name | 1,1-Dimethylethyl 3-[[4-(aminocarbonyl)phenyl]sulfonyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887587-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B3000038.png)
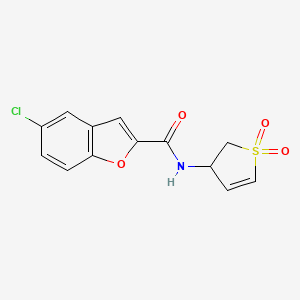
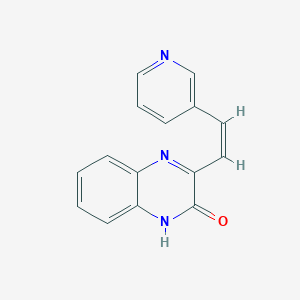
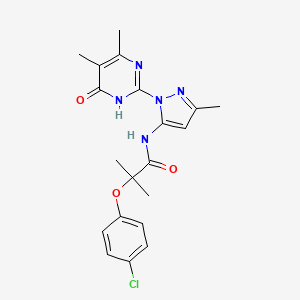
![tert-Butyl 3-((methylamino)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3000043.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide](/img/structure/B3000045.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B3000048.png)
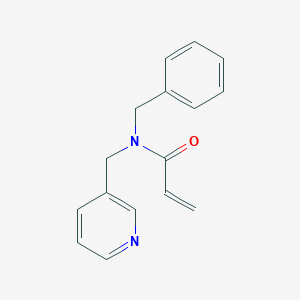
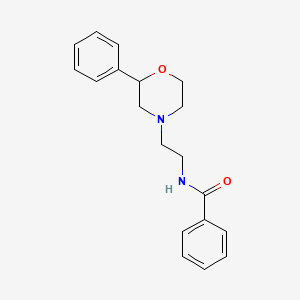
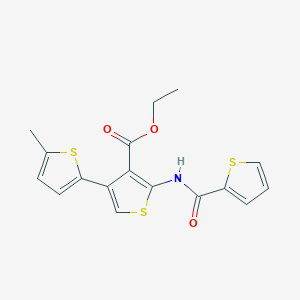
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromo-5-methoxybenzamide](/img/structure/B3000054.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B3000059.png)
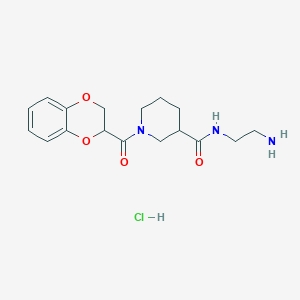
![3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B3000061.png)